17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one
Overview
Description
“17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one” is a 3-hydroxy steroid . It is a dehydro analogue of the androgenic and anabolic steroid 17α-Methyltestosterone . It has a role as an androgen .
Synthesis Analysis
The synthesis of “this compound” involves a Grignard reaction with methylmagnesium bromide and subsequent alkaline hydrolysis . The synthesis process starts with the formation of a sulfinate ester at C.sub.9 followed by desulfination .Molecular Structure Analysis
The molecular formula of “this compound” is C20H28O2 . The molecular weight is 300.44 .Physical And Chemical Properties Analysis
The melting point of “this compound” is 169 °C, and the predicted boiling point is 448.3±45.0 °C . The predicted density is 1.13±0.1 g/cm3 .Scientific Research Applications
1. Antitumor Activity and Prostate Cancer Treatment
- Study Focus : Investigating the antitumor properties and treatment potential for prostate cancer.
- Key Findings : Compounds derived from similar steroidal structures have been found effective in inhibiting prostate cancer cell growth and may offer advantages over current treatments.
- References :
- Handratta et al. (2005) studied novel steroidal C-17 benzoazoles and pyrazines as inhibitors of human CYP17 enzyme and antagonists of androgen receptors, showing potent antitumor activity in prostate cancer models (Handratta et al., 2005).
- Zhu et al. (2003) developed 17-(2'-oxazolyl)- and 17-(2'-thiazolyl)-androsta-5,16-diene derivatives as inhibitors of 17 alpha-hydroxylase-C(17,20)-lyase, which could be valuable in treating prostate cancer (Zhu et al., 2003).
2. Synthesis and Structural Analysis
- Study Focus : Exploring the synthesis and structural characteristics of similar steroidal compounds.
- Key Findings : Advances in the synthesis techniques and understanding of the molecular structure of related steroids.
- References :
- Ács et al. (2009) described the synthesis of androsta-5,16-diene derivatives with palladium-catalyzed carbonylation, highlighting the structural variations possible in this class of steroids (Ács et al., 2009).
- Verma et al. (2006) conducted X-ray crystallographic analysis of 17α-Hydroxy-17-methylandrost-4-ene-17-one, offering insights into the crystal structure of similar compounds (Verma et al., 2006).
3. Steroid Receptor Binding and Inhibition
- Study Focus : Understanding the binding affinity of these compounds to steroid receptors and their inhibitory properties.
- Key Findings : Research demonstrates the selective binding and inhibition capabilities of related steroids, which could have therapeutic applications.
- References :
- Cook et al. (2001) explored the effect of substituent patterns on glucocorticoid and progestin receptor binding in estradien derivatives, revealing significant insights into receptor interactions (Cook et al., 2001).
4. Neuroprotective Properties
- Study Focus : Investigating the neuroprotective potential of compounds structurally related to 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one.
- Key Findings : Some derivatives show promising neuroprotective activities, which could be explored for treating neurodegenerative diseases.
- References :
- Chen et al. (2006) isolated compounds from Antrodia camphorata, including steroidal derivatives, demonstrating neuroprotective activities (Chen et al., 2006).
Mechanism of Action
Target of Action
DELTA9(11)-Methyltestosterone, also known as 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one, primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are G protein-coupled and are expressed both within and outside the brain .
Mode of Action
The compound mimics the structure and pharmacological activity of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis . It interacts with its targets through weak partial agonist activity at the CB1 and CB2 receptors . This interaction triggers the release of dopamine, a neurotransmitter that causes pleasurable effects .
Biochemical Pathways
The activation of CB1 and CB2 receptors by DELTA9(11)-Methyltestosterone affects various physiological processes such as inflammation, cardiovascular function, learning, pain, memory, stress and emotional regulation, and the sleep/wake cycle .
Pharmacokinetics
The pharmacokinetics of Δ⁹-THC encompasses absorption following diverse routes of administration and from different drug formulations, distribution of analytes throughout the body, metabolism by different tissues and organs, and elimination from the body in the feces, urine, sweat, oral fluid, and hair .
Result of Action
The activation of CB1 and CB2 receptors by DELTA9(11)-Methyltestosterone can lead to various molecular and cellular effects. For instance, it can trigger the release of dopamine, leading to pleasurable effects . It can also affect various physiological processes, as mentioned above .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DELTA9(11)-Methyltestosterone. For instance, the compound’s action can be influenced by factors such as the individual’s age, sex, and genetic makeup . .
Properties
IUPAC Name |
(8S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h7,12,15,17,22H,4-6,8-11H2,1-3H3/t15-,17+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMZZSBHQOCQFQ-HTDHLNIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@]4(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908659 | |
Record name | 17-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039-17-4 | |
Record name | 9-Dehydromethyltestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1039-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Dehydromethyltestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001039174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1039-17-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17β-hydroxy-17-methylandrosta-4,9(11)-dien-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-DEHYDROMETHYLTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL21KQ84H4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.